molecular formula C19H15NO3S B270084 3-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]dihydro-2(3H)-furanone

3-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]dihydro-2(3H)-furanone

Cat. No. B270084
M. Wt: 337.4 g/mol
InChI Key: RTWXQWVWRRRBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]dihydro-2(3H)-furanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DPhOx, and it is a potent inhibitor of protein-protein interactions. DPhOx has been widely studied for its potential applications in drug discovery and development.

Mechanism of Action

DPhOx inhibits protein-protein interactions by binding to the interface between the two proteins, disrupting the interaction. DPhOx has a unique structure that allows it to form a covalent bond with the cysteine residue of the target protein. This covalent bond stabilizes the complex, preventing the dissociation of the proteins. DPhOx has been shown to be a reversible inhibitor, and the binding affinity of DPhOx can be tuned by modifying the structure of the compound.
Biochemical and Physiological Effects
DPhOx has been shown to have potent inhibitory effects on various protein-protein interactions, making it a valuable tool for studying cellular processes. DPhOx has been shown to induce apoptosis in cancer cells by inhibiting the interaction between p53 and MDM2. DPhOx has also been shown to inhibit the interaction between BCL-XL and BH3, leading to the induction of apoptosis in cancer cells. Additionally, DPhOx has been shown to inhibit the hypoxia response by inhibiting the interaction between HIF-1α and ARNT. These effects make DPhOx a promising compound for the development of anticancer and anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

DPhOx has several advantages for lab experiments, including its potency, specificity, and reversibility. DPhOx has been shown to have nanomolar potency, making it effective at low concentrations. DPhOx is also highly specific, targeting specific protein-protein interactions. Additionally, DPhOx is a reversible inhibitor, allowing for the study of the kinetics of the protein-protein interaction. However, DPhOx has some limitations, including its toxicity and stability. DPhOx has been shown to be toxic to some cell lines, limiting its use in certain experiments. Additionally, DPhOx is unstable in aqueous solutions, requiring careful handling and storage.

Future Directions

For DPhOx include the development of DPhOx-based drugs for the treatment of cancer and inflammation and the development of DPhOx-based probes for the study of protein-protein interactions.

Synthesis Methods

The synthesis of DPhOx involves the reaction of 4,5-diphenyl-2-mercapto-1,3-oxazole with maleic anhydride in the presence of a catalyst. This reaction produces DPhOx as a white crystalline powder. The purity of DPhOx can be improved through recrystallization and purification steps. The synthesis method of DPhOx has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.

Scientific Research Applications

DPhOx has been widely studied for its potential applications in drug discovery and development. DPhOx is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying protein complexes and signaling pathways. DPhOx has been shown to inhibit the interactions between various proteins, including p53-MDM2, BCL-XL-BH3, and HIF-1α-ARNT. These interactions are involved in various cellular processes, including apoptosis, cell cycle control, and hypoxia response. Therefore, DPhOx has potential applications in the development of drugs targeting these pathways.

properties

Product Name

3-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]dihydro-2(3H)-furanone

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

IUPAC Name

3-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]oxolan-2-one

InChI

InChI=1S/C19H15NO3S/c21-18-15(11-12-22-18)24-19-20-16(13-7-3-1-4-8-13)17(23-19)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

RTWXQWVWRRRBND-UHFFFAOYSA-N

SMILES

C1COC(=O)C1SC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COC(=O)C1SC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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